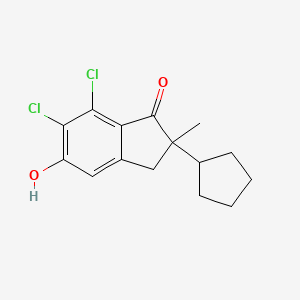
6,7-Dichloro-2-cyclopentyl-5-hydroxy-2-methylindan-1-one
Cat. No. B8448811
M. Wt: 299.2 g/mol
InChI Key: NEGJEZLOXPYCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04465850
Procedure details


By following substantially the procedure in Example 8, Step B, but substituting for (+) 6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-hydroxy-2-methyl-1H-inden-1-one an equimolar quantity of (+) 2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-5-hydroxy-1H-inden-1-one described therein, there is obtained (+) 4-[(2-butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid which melts at 139°-139.5° C., [α]D25 +18.4° (C=5, ethanol).

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:10](Cl)=[C:9]2C(CC(C3CCCC3)(C)[C:8]2=[O:12])=CC=1O.[CH2:20]([C:24]1([CH:37]2[CH2:41][CH2:40][CH2:39][CH2:38]2)[CH2:32][C:31]2[C:26](=[C:27]([Cl:35])[C:28]([Cl:34])=[C:29]([OH:33])[CH:30]=2)[C:25]1=[O:36])[CH2:21][CH2:22][CH3:23].C([OH:44])C>>[CH2:20]([C:24]1([CH:37]2[CH2:41][CH2:40][CH2:39][CH2:38]2)[CH2:32][C:31]2[C:26](=[C:27]([Cl:35])[C:28]([Cl:34])=[C:29]([O:33][CH2:2][CH2:10][CH2:9][C:8]([OH:12])=[O:44])[CH:30]=2)[C:25]1=[O:36])[CH2:21][CH2:22][CH3:23]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C2CC(C(C2=C1Cl)=O)(C)C1CCCC1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C1(C(C2=C(C(=C(C=C2C1)O)Cl)Cl)=O)C1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C1(C(C2=C(C(=C(C=C2C1)OCCCC(=O)O)Cl)Cl)=O)C1CCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
